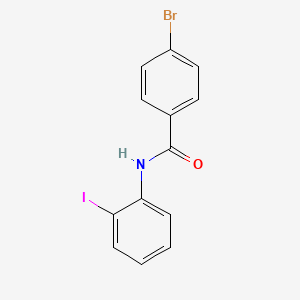

4-bromo-N-(2-iodophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(2-iodophenyl)benzamide is a useful research compound. Its molecular formula is C13H9BrINO and its molecular weight is 402.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

4-Bromo-N-(2-iodophenyl)benzamide serves as a significant building block in organic synthesis. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The halogen atoms in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups, potentially leading to new derivatives with enhanced properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step procedures. Common methods include:

- Formation of the Amide Bond : Reaction between 4-bromo-2-iodoaniline and benzoyl chloride.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.

Research indicates that this compound exhibits diverse biological activities, making it a candidate for pharmaceutical development. Key areas of investigation include:

- Antibacterial and Antifungal Properties : The compound has shown potential as a precursor for new antibacterial or antifungal agents due to its ability to interact with microbial targets effectively .

- Cancer Research : Certain derivatives of brominated and iodinated compounds have been identified as selective MEK kinase inhibitors, which are important in treating proliferative diseases such as cancer .

Case Studies

- Antimicrobial Activity : A study highlighted the effectiveness of halogenated benzamides against various bacterial strains, demonstrating significant inhibition at low concentrations.

- Kinase Inhibition : Research on related compounds indicated that modifications in the halogen substituents could enhance selectivity and potency against specific kinases involved in cancer progression .

Medicinal Chemistry

The structural characteristics of this compound make it a valuable compound in drug design:

- Bioisosterism : The incorporation of halogens can influence binding affinity and selectivity towards biological targets, which is crucial for developing new therapeutics .

- Structure-Activity Relationship (SAR) : Investigations into how variations in the bromine and iodine substituents affect biological activity are ongoing, providing insights for optimizing drug candidates.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Specialty Chemicals Production : The compound can be utilized in the synthesis of specialty chemicals used in various industries, including agriculture and materials science.

Propriétés

Formule moléculaire |

C13H9BrINO |

|---|---|

Poids moléculaire |

402.02 g/mol |

Nom IUPAC |

4-bromo-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9BrINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |

Clé InChI |

LTCNIKPGJHVOBG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)I |

SMILES canonique |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.